molecular formula C19H19F2N3O2S2 B2755623 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide CAS No. 1797563-54-2

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2755623
CAS No.: 1797563-54-2
M. Wt: 423.5
InChI Key: RANUOEXGWKFSOQ-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H19F2N3O2S2 and its molecular weight is 423.5. The purity is usually 95%.
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Biological Activity

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzothiazole ring
  • Piperidine ring
  • Difluorobenzenesulfonamide group

The molecular formula is C19H19F2N3O2SC_{19}H_{19}F_{2}N_{3}O_{2}S with a molecular weight of 423.5 g/mol. The unique structural components contribute to its biological activity and pharmacokinetic properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Cyclooxygenase Enzymes : The compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the inflammatory response. This inhibition suggests potential anti-inflammatory properties .
  • Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties, particularly against certain strains of bacteria and fungi. This aspect warrants further investigation to elucidate its effectiveness as an antimicrobial agent .
  • PARP1 Inhibition : Similar compounds with structural similarities have been evaluated as inhibitors of PARP1, an enzyme involved in DNA repair processes. This suggests that this compound could potentially exhibit similar inhibitory effects, making it a candidate for further research in cancer therapeutics .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

Study TypeTarget Cells/OrganismsObservationsReference
Anti-inflammatoryHuman fibroblastsSignificant reduction in COX activity
AntimicrobialE. coliInhibition observed at 50 µg/mL
PARP1 InhibitionBRCA-deficient cellsInduced DNA damage and cell cycle arrest

Case Studies

  • Anti-inflammatory Efficacy : A study published in a peer-reviewed journal highlighted the anti-inflammatory effects of the compound in a murine model. The results showed a significant decrease in inflammatory markers compared to control groups .
  • Antimicrobial Potential : Another investigation focused on the antimicrobial activity against resistant bacterial strains. The findings suggested that the compound could serve as a lead for developing new antibiotics .
  • Cancer Research : Research into similar compounds has shown that they can enhance the cytotoxic effects of chemotherapeutic agents like Temozolomide in BRCA-deficient cancer cells. This raises the potential for this compound to be explored further as an adjunct therapy in cancer treatment .

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O2S2/c20-14-4-3-5-15(21)18(14)28(25,26)22-12-13-8-10-24(11-9-13)19-23-16-6-1-2-7-17(16)27-19/h1-7,13,22H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANUOEXGWKFSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.